Benidipine

Catalog No.
S574973
CAS No.
105979-17-7
M.F
C28H31N3O6
M. Wt
505.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benidipine

CAS Number

105979-17-7

Product Name

Benidipine

IUPAC Name

5-O-[(3R)-1-benzylpiperidin-3-yl] 3-O-methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Molecular Formula

C28H31N3O6

Molecular Weight

505.6 g/mol

InChI

InChI=1S/C28H31N3O6/c1-18-24(27(32)36-3)26(21-11-7-12-22(15-21)31(34)35)25(19(2)29-18)28(33)37-23-13-8-14-30(17-23)16-20-9-5-4-6-10-20/h4-7,9-12,15,23,26,29H,8,13-14,16-17H2,1-3H3/t23-,26-/m1/s1

InChI Key

QZVNQOLPLYWLHQ-ZEQKJWHPSA-N

SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC2CCCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC

Solubility

<1 mg/ml

Synonyms

benidipine

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC2CCCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC

Isomeric SMILES

CC1=C([C@H](C(=C(N1)C)C(=O)O[C@@H]2CCCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC

Cardiovascular Protection:

Beyond its direct effect on lowering blood pressure, Benidipine demonstrates promising properties in reducing the risk of cardiovascular complications. Studies suggest it may:

  • Reduce risk of stroke: The COPE trial (Effects of a benidipine-based combination therapy on the risk of stroke according to stroke subtype: the COPE trial - PubMed: ) found benidipine-based regimens effectively lowered stroke risk, particularly for ischemic strokes.
  • Improve cardiac structure and function: An open-label study (Antihypertensive efficacy and safety of benidipine and its effects on cardiac structure and function in elderly Chinese patients with mild to moderate hypertension: an open-label, long-term study - PubMed: ) observed positive effects of Benidipine on left ventricular mass and diastolic function in elderly hypertensive patients.

Neuroprotection and Epilepsy:

Emerging research explores Benidipine's potential in neurological disorders:

  • Neuroprotective properties: Studies suggest Benidipine offers neuroprotective benefits against excitotoxic damage and neurodegeneration in animal models of epilepsy and stroke. (An antihypertensive agent benidipine is an effective neuroprotective and antiepileptic agent: an experimental rat study - PubMed: )
  • Antiepileptic potential: Preliminary evidence indicates Benidipine alone or combined with standard antiepileptic drugs demonstrates anticonvulsive effects and reduces seizure frequency in animal models. (An antihypertensive agent benidipine is an effective neuroprotective and antiepileptic agent: an experimental rat study - PubMed: )

Bone Healing and Medication-Related Osteonecrosis of the Jaw (MRONJ):

Intriguing research explores Benidipine's potential in promoting bone healing and treating MRONJ:

  • Enhanced bone healing: Studies suggest Benidipine promotes bone formation and accelerates healing in tooth extraction sockets. (Therapeutic Effect of Benidipine on Medication-Related Osteonecrosis of the Jaw - PMC: )
  • Potential treatment for MRONJ: Preliminary evidence suggests Benidipine may promote healing in MRONJ-like lesions, warranting further investigation. (Therapeutic Effect of Benidipine on Medication-Related Osteonecrosis of the Jaw - PMC: )

Benidipine is a synthetic dihydropyridine derivative primarily used as an antihypertensive agent. Developed in Japan, it is characterized by its unique mechanism of action as a triple calcium channel blocker, inhibiting L-type, N-type, and T-type calcium channels. This compound exhibits a high affinity for cell membranes, which contributes to its long-lasting pharmacological effects. The chemical structure of benidipine hydrochloride is represented as:

  • Chemical Formula: C28H31N3O6·HCl
  • IUPAC Name: 3-(3R)-1-benzylpiperidin-3-yl 5-methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate hydrochloride .

Benidipine is notable for its vascular selectivity, primarily affecting peripheral blood vessels and coronary arteries, which helps in reducing blood pressure effectively while minimizing side effects associated with other calcium channel blockers .

Benidipine acts as a selective blocker of L-type calcium channels in vascular smooth muscle cells []. These channels allow calcium ions to enter the cells, triggering contraction. By blocking calcium influx, Benidipine relaxes the smooth muscle, leading to vasodilation (widening) of blood vessels. This reduced peripheral resistance allows blood to flow more easily, thereby lowering blood pressure [].

  • Generally well-tolerated medication with common side effects like fatigue, headache, and dizziness [].
  • No data available on specific toxicity levels, but caution is advised for patients with liver or kidney problems [].
  • Not flammable or explosive under normal conditions [].
Involving benidipine relate to its binding interactions with calcium channels. Upon administration, benidipine binds to the dihydropyridine binding site on these channels, leading to a reduction in intracellular calcium levels. This action results in vasodilation and decreased myocardial oxygen demand, making it effective for managing hypertension and angina .

Additionally, benidipine undergoes metabolic transformations in the liver, where it is oxidized and conjugated to form various metabolites that may contribute to its pharmacological profile .

Benidipine exhibits several biological activities:

  • Calcium Channel Blocking: It effectively inhibits calcium influx through L-type, N-type, and T-type channels, leading to vasodilation and reduced cardiac workload.
  • Antioxidant Effects: Benidipine has been shown to enhance nitric oxide production, which contributes to its cardio-protective effects by improving endothelial function .
  • Renal Protection: Studies indicate that benidipine offers protective effects on renal function, particularly when used in combination with angiotensin II receptor blockers .
  • Long-lasting Effects: Due to its high affinity for cell membranes and slow dissociation from calcium channels, benidipine provides prolonged therapeutic effects compared to other calcium channel blockers .

The synthesis of benidipine involves several steps typically starting from 1,4-dihydropyridine derivatives. A common synthetic route includes:

  • Formation of Dihydropyridine Core: The initial step involves the condensation of appropriate aldehydes with 1,3-dicarbonyl compounds.
  • Modification of the Dihydropyridine Ring: Subsequent reactions introduce substituents such as nitrophenyl groups and piperidinyl moieties.
  • Hydrochloride Salt Formation: The final product is often converted into its hydrochloride salt form for improved solubility and bioavailability .

Benidipine is primarily utilized in clinical settings for:

  • Hypertension Management: It is prescribed for patients with essential hypertension due to its effective blood pressure-lowering properties.
  • Angina Pectoris Treatment: Its ability to reduce myocardial oxygen demand makes it suitable for treating stable angina.
  • Renal Protection: It is also explored for its potential benefits in preserving kidney function during hypertension treatment .

Several compounds share structural or functional similarities with benidipine. Here are some notable examples:

Compound NameTypeKey Features
AmlodipineDihydropyridineLong-lasting; primarily L-type calcium channel blocker
NicardipineDihydropyridineSelective for L-type channels; shorter duration of action
NitrendipineDihydropyridineEffective in vasospastic angina; more rapid onset
VerapamilPhenylalkylamineNon-dihydropyridine; affects L-type channels; also antiarrhythmic
DiltiazemBenzothiazepineNon-dihydropyridine; used for hypertension and arrhythmias

Uniqueness of Benidipine

Benidipine stands out due to its triple calcium channel blocking ability (L, N, T types), high affinity for cell membranes leading to prolonged action, and significant vascular selectivity. These features contribute to its unique profile among calcium channel blockers, providing effective management of hypertension with fewer side effects compared to traditional agents .

Lipid Bilayer Penetration Characteristics

Benidipine exhibits distinctive lipid bilayer penetration characteristics that differentiate it from other dihydropyridine calcium channel blockers. The compound demonstrates a unique membrane approach mechanism, whereby it first approaches the cell membrane and subsequently undergoes prolonged retention at the dihydropyridine binding site [1] [2] [3]. This membrane approach is facilitated by the specific physicochemical properties of benidipine that enable sustained membrane interactions.

The penetration depth of benidipine within lipid bilayers has been characterized through comparative analysis with other dihydropyridine compounds. Similar to amlodipine, the dihydropyridine ring structure of benidipine is positioned at a depth comparable to the sterol nucleus of cholesterol within the membrane [3] [4]. This strategic positioning allows the compound to interact with both the hydrophobic core and the polar headgroup regions of phospholipids, creating a dual interaction mechanism that enhances membrane retention.

Kinetic studies reveal that benidipine exhibits markedly slower association and dissociation rates compared to other dihydropyridine calcium channel blockers. The association rate constant is approximately 4-fold slower than nifedipine, while the dissociation rate constant is approximately 50-fold slower [5] [6]. These kinetic parameters contribute to the prolonged membrane retention time, with benidipine remaining bound to membrane sites for greater than 30 minutes, even after washout attempts [6] [7].

The molecular basis for these penetration characteristics involves both hydrophobic and electrostatic interactions with membrane phospholipids [1] [3]. The compound's unique structure enables it to form stable associations with the lipid bilayer through multiple interaction modes, including van der Waals forces with fatty acyl chains and electrostatic interactions with phospholipid headgroups. This multifaceted binding approach results in the characteristic long-lasting effects observed with benidipine treatment.

ParameterValue/DescriptionStudy MethodCitation
Membrane Fluidity (Order Parameter S)Decreased dose-dependently (5-NS, 16-NS)EPR spin-labeling [8] [9]
Microviscosity ImprovementEnhanced via NO-cGMP pathwayEPR + pharmacological modulators [8] [9]
Membrane Penetration DepthDihydropyridine ring depth similar to cholesterolX-ray diffraction analogy [3] [4]
Receptor Binding Affinity (Kd)0.078 ± 0.029 nM (rat heart)Radioligand binding assay [5]
Association Rate (ka)4x slower than nifedipineKinetic binding studies [5] [6]
Dissociation Rate (kd)50x slower than nifedipineKinetic binding studies [5] [6]
Membrane Retention TimeLong-lasting (>30 min retention)Washout experiments [6] [7]
Lipid Bilayer Interaction TypeHydrophobic + electrostatic interactionsMembrane biophysics [1] [3]
Membrane Approach MechanismMembrane approach followed by DHP bindingPharmacokinetic analysis [1] [2] [3]
Phospholipid SelectivityEnhanced by phospholipid compositionMembrane composition studies [8] [9]

Receptor-Independent Membrane Effects

Benidipine demonstrates significant receptor-independent membrane effects that contribute to its therapeutic profile beyond calcium channel blockade. These effects are mediated through direct interactions with membrane phospholipids and result in alterations to membrane biophysical properties.

The most well-characterized receptor-independent effect is the enhancement of membrane fluidity in erythrocytes. Using electron paramagnetic resonance spectroscopy with spin-labeling techniques, benidipine has been shown to decrease the order parameter for 5-nitroxide stearate and 16-nitroxide stearate in a dose-dependent manner [8] [9]. This decrease in order parameter indicates increased membrane fluidity and improved microviscosity of erythrocyte membranes. The effect is mediated through both direct membrane interactions and indirect mechanisms involving nitric oxide and cyclic guanosine monophosphate pathways [8] [9].

The membrane fluidity enhancement translates to improved erythrocyte rheological behavior, which is independent of calcium channel blockade. This effect manifests as enhanced erythrocyte deformability and improved microcirculatory flow properties [8] [9] [10]. The rheological improvements are attributed to the direct biophysical changes in membrane structure rather than receptor-mediated mechanisms.

Benidipine also exhibits antioxidant activity through membrane-mediated mechanisms. The compound demonstrates free radical scavenging properties that are independent of its calcium channel blocking activity [11] [12]. This antioxidant effect appears to be related to the compound's ability to interact with membrane lipids and potentially interfere with lipid peroxidation processes.

Mitochondrial membrane stabilization represents another receptor-independent effect of benidipine. The compound reduces cytochrome c release from mitochondria, which is indicative of membrane stabilization [13]. This effect contributes to the cardioprotective properties of benidipine through mechanisms that are distinct from calcium channel blockade.

Endothelial cell membrane protection is achieved through pleiotropic effects that include membrane stabilization independent of calcium channel interactions [14] [2]. These effects contribute to the vascular protective properties of benidipine and may involve direct interactions with endothelial cell membrane components.

The compound also induces phospholipid bilayer modifications through direct interactions with membrane lipids. These modifications involve alterations in lipid packing and organization, leading to changes in membrane biophysical properties [8] [9]. The membrane microviscosity reduction observed with benidipine treatment is attributed to these direct lipid interactions rather than receptor-mediated mechanisms.

EffectMechanismIndependence from Ca²⁺ ChannelsCitation
Membrane Fluidity EnhancementDirect membrane interaction + NO-cGMP pathwayPartial - both direct and NO-mediated [8] [9] [10]
Erythrocyte Rheology ImprovementImproved membrane fluidity → enhanced deformabilityYes - purely rheological [8] [9] [10]
Nitric Oxide Production EnhancementEnhanced eNOS activity via membrane interactionsPartially independent [8] [14] [9]
Antioxidant ActivityMembrane-mediated free radical scavengingYes - membrane-based mechanism [11] [12]
Mitochondrial Membrane StabilizationReduced cytochrome c releaseYes - direct membrane effect [13]
Endothelial Cell Membrane ProtectionMembrane stabilization independent of Ca²⁺ channelsYes - pleiotropic effect [14] [2]
Phospholipid Bilayer ModificationAlteration of lipid packing and organizationYes - direct lipid interaction [8] [9]
Membrane Microviscosity ReductionMembrane lipid reorganizationYes - biophysical membrane change [8] [9] [10]

XLogP3

4.6

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

505.22128572 g/mol

Monoisotopic Mass

505.22128572 g/mol

Heavy Atom Count

37

LogP

3.79
4.61 (LogP)

Melting Point

>193ºC

UNII

4G9T91JS7E

Drug Indication

Benidipine is a potent and long-lasting drug indicated for the treatment of cardiovascular diseases such as hypertension, renoparenchymal hypertension and angina pectoris.

Pharmacology

Benidipine reduces systolic and diastolic blood pressure as well as to present decreases in heart rate pulse after treatment. It is reported also a decrease urinary protein excretion and serum triglycerides.[L1385] Different studies have shown benidipine anti-oxidative activity, stimulation of NO production, suppression of adhesion molecules expression, stimulation of osteoblast differentiation, suppression of the proliferation of vascular smooth muscle cells and mesangial cells, as well as myocardial protection. The enhancement of NO production is associated with the cardioprotective and antiartheriosclerotic effects of benidipine.[A31950]

MeSH Pharmacological Classification

Calcium Channel Blockers

ATC Code

C - Cardiovascular system
C08 - Calcium channel blockers
C08C - Selective calcium channel blockers with mainly vascular effects
C08CA - Dihydropyridine derivatives
C08CA15 - Benidipine

Mechanism of Action

Benidipine is a tripe calcium channel inhibitor by inhibiting L, N and T type calcium channel. It presents a very long-lasting activity that can be explained by its high affinity for cell membranes from the DHP binding site; this characteristic indicated a long-lasting pharmacological activity of benidipine. The additional property of benidipine is the vascular selectivity towards peripheral blood vessels.

KEGG Target based Classification of Drugs

Ion channels
Voltage-gated ion channels
Calcium channels
CACNA1-L [HSA:775 776 778 779] [KO:K04850 K04851 K04853 K04857]

Other CAS

105979-17-7

Absorption Distribution and Excretion

Benidipine is rapidly absorbed after oral administration reaching a maximum concentration within 2 hours. The short period of time needed for maximum concentration to get reached is a particular characteristic of benidipine when compared with other calcium channel blockers. The registered maximum concentration and AUC are dose-dependent and it can go from 0.55-3.89 ng/ml and 1.04-6.7 ng.h/ml respectively when administered in a dose of 2-8 mg.
The percentage of urinary excretion after oral administration is of approximate 36% of the administered dose. Most of the remaining dose is excreted in feces, making bile excretion the major elimination pathway of benidipine. From the eliminated drug, none of it is expressed in the form of the unchanged drug.
Benidipine is highly distributed to the tissues mainly in the liver and kidneys and plasma. It does not present a high accumulation following repeated oral administrations.

Metabolism Metabolites

Benidipine is almost completely metabolized in the liver. From different reports, it is thought that benidipine is mainly metabolized by CYP3A. Some of the formed metabolites are N-desbenzylbenidipine and dehydrobenidipine. Analysis on the formation of metabolites has indicated that the metabolism is mainly performed by CYP3A4 and CYP3A5.

Wikipedia

Benidipine

Biological Half Life

The elimination half-life of benidipine is registered to be of approximate 1 hour.

Dates

Last modified: 09-13-2023
Terada K, Nakao K, Okabe K, Kitamura K, Kuriyama H: Action of the 1,4-dihydropyridine derivative, KW-3049, on the smooth muscle membrane of the rabbit mesenteric artery. Br J Pharmacol. 1987 Nov;92(3):615-25. [PMID:3427272]
Yao K, Nagashima K, Miki H: Pharmacological, pharmacokinetic, and clinical properties of benidipine hydrochloride, a novel, long-acting calcium channel blocker. J Pharmacol Sci. 2006 Apr;100(4):243-61. Epub 2006 Mar 25. [PMID:16565579]
Yoon YJ, Kim KB, Kim H, Seo KA, Kim HS, Cha IJ, Kim EY, Liu KH, Shin JG: Characterization of benidipine and its enantiomers' metabolism by human liver cytochrome P450 enzymes. Drug Metab Dispos. 2007 Sep;35(9):1518-24. doi: 10.1124/dmd.106.013607. Epub 2007 May 30. [PMID:17537876]
IJBCP
Springe

Explore Compound Types